molecular formula C21H14BrN5O3 B11705282 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11705282
M. Wt: 464.3 g/mol
InChI Key: MOXRDKHXEQPPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of Hydrazone: The reaction between 2-bromobenzaldehyde and phenylhydrazine under acidic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 4-nitrobenzaldehyde in the presence of a base to form the pyrazolone ring.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-[2-(2-fluorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H14BrN5O3

Molecular Weight

464.3 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H14BrN5O3/c22-17-8-4-5-9-18(17)23-24-20-19(14-10-12-16(13-11-14)27(29)30)25-26(21(20)28)15-6-2-1-3-7-15/h1-13,25H

InChI Key

MOXRDKHXEQPPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.